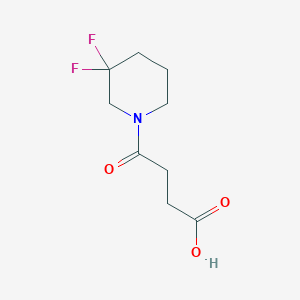
3-chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one
Descripción general
Descripción
3-Chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one, also known as 3-CFPP, is a pyrazinone compound that has a wide range of applications in scientific research. It has been used in a variety of studies, including those related to drug development, protein structure, and enzyme inhibition. 3-CFPP is a stable compound that can be synthesized and used in laboratory experiments with relative ease.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structures
Research on pyrazine derivatives often involves their synthesis and crystal structure analysis to understand their chemical properties and potential applications. For example, the study by Loh et al. (2013) on "Synthesis and Crystal Structures of N-Substituted Pyrazolines" reports the preparation and structural characterization of pyrazole compounds, highlighting the role of chalcones and hydrazine hydrate in their synthesis. This study demonstrates the importance of structural analysis in understanding the properties of pyrazine derivatives Loh et al., 2013.
Computational Evaluation and Pharmaceutical Potential
The work by Thomas et al. (2018) on "Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential" uses computational techniques to evaluate the reactivity and potential pharmaceutical applications of pyrazole derivatives. This approach combines experimental synthesis with computational methods to predict the behavior and applications of these compounds Thomas et al., 2018.
Antimicrobial Activity
Some pyrazine derivatives have been investigated for their antimicrobial properties. For instance, a study on "Trifluoromethyl-containing pyrazolinyl (p-tolyl) sulfones" explores the synthesis of a novel series of pyrazoline derivatives and their antimicrobial activity against various microorganisms. This research highlights the potential of pyrazine derivatives as antimicrobial agents Bonacorso et al., 2006.
Molecular Conformations and Hydrogen Bonding
The molecular conformations and hydrogen bonding patterns of pyrazine derivatives are crucial for their chemical behavior and potential applications. Sagar et al. (2017) discuss the synthesis, molecular conformations, and hydrogen bonding in tetrahydro-1H-pyrazolo[4,3-c]pyridines, providing insights into the structural aspects that influence the properties of these compounds Sagar et al., 2017.
Tuberculostatic Activity
Pyrazine derivatives have also been explored for their potential tuberculostatic activity. Foks et al. (2005) study "Synthesis and Tuberculostatic Activity of 4-Substituted 3,4,5,6-Tetrahydro-2H-[1,2′]-Bis-Pyrazine Derivatives," investigating the synthesis of pyrazine derivatives as potential tuberculostatic agents. This research underscores the therapeutic potential of pyrazine derivatives in treating tuberculosis Foks et al., 2005.
Propiedades
IUPAC Name |
3-chloro-1-(3-fluorophenyl)pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-9-10(15)14(5-4-13-9)8-3-1-2-7(12)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAOBIRPGMCVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CN=C(C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



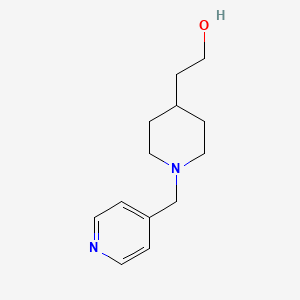
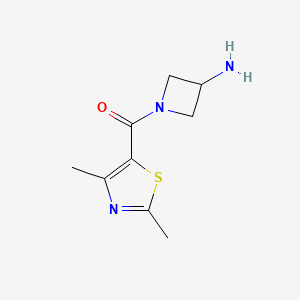
![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1488372.png)
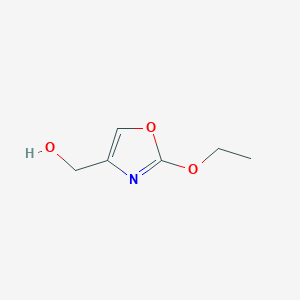
![2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide](/img/structure/B1488375.png)
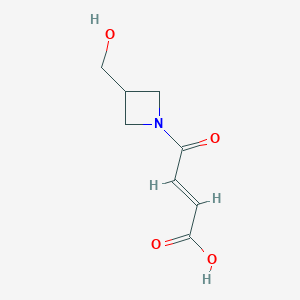
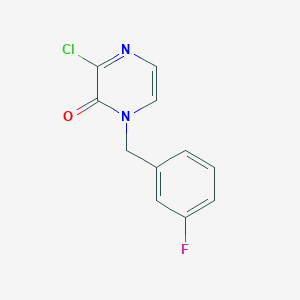

![(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine](/img/structure/B1488385.png)
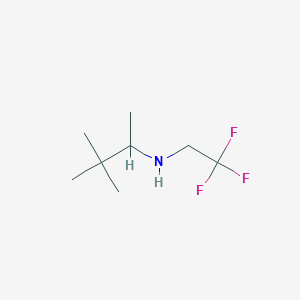
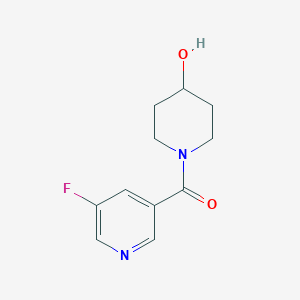
![[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B1488389.png)

